molecular formula C10H17NS B13783961 Butylpropylthiazole CAS No. 93951-52-1

Butylpropylthiazole

Cat. No.: B13783961
CAS No.: 93951-52-1
M. Wt: 183.32 g/mol
InChI Key: MXSITAWVUFGESV-UHFFFAOYSA-N
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Description

Butylpropylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are five-membered rings containing both sulfur and nitrogen atoms These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylpropylthiazole typically involves the cyclization of appropriate precursors containing sulfur and nitrogen. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Butylpropylthiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Halogenated or nitro-substituted thiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butylpropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Butylpropylthiazole can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

This compound is unique due to its specific substituents (butyl and propyl groups) on the thiazole ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

CAS No.

93951-52-1

Molecular Formula

C10H17NS

Molecular Weight

183.32 g/mol

IUPAC Name

4-butyl-2-propyl-1,3-thiazole

InChI

InChI=1S/C10H17NS/c1-3-5-7-9-8-12-10(11-9)6-4-2/h8H,3-7H2,1-2H3

InChI Key

MXSITAWVUFGESV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CSC(=N1)CCC

Origin of Product

United States

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